L-Leucine-2-13C,15N vs. Uniformly Labeled L-Leucine-13C6,15N: Mass Shift Precision in Mass Spectrometry
L-Leucine-2-13C,15N provides a specific +2 Da mass shift (monoisotopic mass 133.10 Da) compared to unlabeled L-leucine (131.09 Da), which is critical for high-resolution mass spectrometry applications . In contrast, uniformly labeled L-Leucine-13C6,15N introduces a +7 Da mass shift (monoisotopic mass 138.12 Da) . While both provide a mass difference, the +2 Da shift of the dual-labeled compound is often preferred in SILAC and quantitative proteomics because it allows for more accurate peptide quantitation, especially when using trypsin digestion, as leucine residues are frequent in peptides and a larger mass shift can sometimes lead to co-elution issues or reduced ionization efficiency .
| Evidence Dimension | Mass Shift Relative to Unlabeled L-Leucine |
|---|---|
| Target Compound Data | +2 Da (monoisotopic mass 133.10 Da) |
| Comparator Or Baseline | L-Leucine-13C6,15N: +7 Da (monoisotopic mass 138.12 Da) |
| Quantified Difference | 5 Da smaller mass shift for L-Leucine-2-13C,15N, potentially reducing chromatographic and ionization variability in complex peptide mixtures. |
| Conditions | Mass spectrometry analysis; theoretical calculation based on isotopic composition. |
Why This Matters
The +2 Da mass shift is a standard in SILAC workflows, ensuring compatibility with existing protocols and reducing the risk of signal overlap with other labeled residues.
